Bromodomain inhibitor-9
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Overview
Description
Bromodomain inhibitor-9 is a potent and selective inhibitor of bromodomain-containing protein 9. Bromodomains are evolutionarily conserved protein modules that recognize acetylated lysine residues, particularly in histones, and play a crucial role in the regulation of gene expression. Bromodomain-containing protein 9 is involved in various biological processes, including chromatin remodeling and transcriptional regulation, making it a significant target for therapeutic interventions .
Preparation Methods
The synthesis of bromodomain inhibitor-9 involves several steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography .
Chemical Reactions Analysis
Bromodomain inhibitor-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and controlled temperatures.
Scientific Research Applications
Bromodomain inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of bromodomain-containing proteins and their role in gene regulation.
Biology: Employed in cell-based assays to investigate the effects of bromodomain inhibition on cellular processes such as proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and cardiovascular disorders.
Mechanism of Action
Bromodomain inhibitor-9 exerts its effects by selectively binding to the acetyl-lysine recognition pocket of bromodomain-containing protein 9. This binding prevents the interaction of bromodomain-containing protein 9 with acetylated histones, thereby inhibiting its role in chromatin remodeling and transcriptional regulation. The molecular targets and pathways involved include the inhibition of gene expression, modulation of cell cycle progression, and suppression of oncogenic signaling pathways .
Comparison with Similar Compounds
Bromodomain inhibitor-9 is unique in its high selectivity and potency compared to other bromodomain inhibitors. Similar compounds include:
Bromodomain inhibitor-7: Shares structural similarities but has lower selectivity and potency.
Bromodomain inhibitor-4: Another potent inhibitor but with a different binding profile and target specificity.
Properties
Molecular Formula |
C24H28N4O5S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-(4,7-dimethyl-2-oxo-1H-quinolin-6-yl)-5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C24H28N4O5S/c1-15-12-23(29)25-21-11-16(2)20(14-18(15)21)26-24(30)19-13-17(34(31,32)27(3)4)5-6-22(19)28-7-9-33-10-8-28/h5-6,11-14H,7-10H2,1-4H3,(H,25,29)(H,26,30) |
InChI Key |
WVIPVRJNDZWQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCOCC4)C(=CC(=O)N2)C |
Origin of Product |
United States |
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